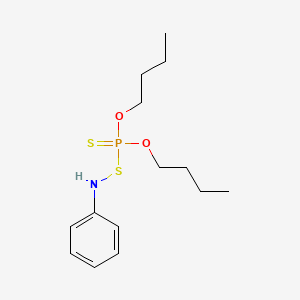

N-dibutoxyphosphinothioylsulfanylaniline

Description

N-Dibutoxyphosphinothioylsulfanylaniline is a sulfur- and phosphorus-containing aromatic amine derivative characterized by a unique combination of substituents: a dibutoxyphosphinothioyl group (–P(S)(OBu)₂) and a sulfanyl (–S–) moiety attached to the aniline backbone.

Properties

CAS No. |

65767-52-4 |

|---|---|

Molecular Formula |

C14H24NO2PS2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N-dibutoxyphosphinothioylsulfanylaniline |

InChI |

InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |

InChI Key |

SAAGQWOXTJTBEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three classes: (1) diphenylamine derivatives, (2) sulfur/phosphorus-substituted anilines, and (3) nitroso-functionalized amines. Key comparisons are outlined below:

Structural and Functional Group Analysis

- N-Nitrosodiphenylamine (CAS 86-30-6): Features a nitroso (–N=O) group instead of thiophosphoryl/sulfanyl substituents.

- Diphenylamine (C₁₂H₁₁N): Lacks sulfur/phosphorus substituents, resulting in lower molecular complexity and reduced steric hindrance. Diphenylamine is widely used as a stabilizer in explosives and polymers, but the target compound’s functional groups could offer novel stabilization mechanisms .

- Tofenamic Acid (C₁₄H₁₂ClNO₂): A diphenylamine carboxylate with anti-inflammatory properties. The absence of carboxylic acid groups in N-dibutoxyphosphinothioylsulfanylaniline suggests divergent biological activity, though the sulfur/phosphorus groups might confer unique pharmacokinetic profiles .

Hazard and Reactivity Profiles

| Compound | Molecular Formula | Key Substituents | Fire Hazard | Reactivity | Health Hazard |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₇NO₂PS₂ | –P(S)(OBu)₂, –S– | Not Reported | Moderate* | Not Reported |

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | –N=O | 3 (High) | 0 | 0 |

| Diphenylamine | C₁₂H₁₁N | –NH– | 1 | 0 | 1 |

*Inferred from thiophosphoryl group’s propensity to hydrolyze under acidic conditions.

Physicochemical Properties

- Solubility: The dibutoxyphosphinothioyl and sulfanyl groups likely increase hydrophobicity compared to N-nitrosodiphenylamine, which is sparingly soluble in water.

- Thermal Stability : Thiophosphoryl derivatives generally exhibit higher thermal stability than nitroso compounds, which are prone to decomposition under heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.